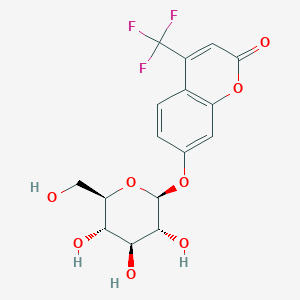

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

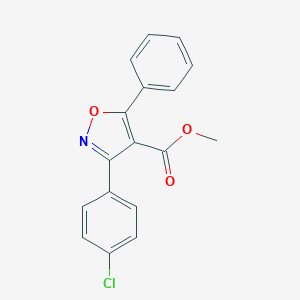

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside (4-TFM-G) is a fluorogenic substrate widely used in biochemical and physiological research. It is a trifluoromethyl-substituted derivative of the commonly used fluorogenic substrate 4-methylumbelliferyl-beta-D-glucopyranoside (4-MUG). 4-TFM-G is a highly sensitive and specific substrate for the detection of β-glucosidase activity, and has been used in a variety of research applications, including the detection of enzyme activity, the study of enzyme kinetics, and the development of novel enzyme inhibitors.

科学的研究の応用

- The compound exhibits strong fluorescence upon excitation at 385 nm (λex) and emission at 502 nm (λem) in an acetate buffer at pH 5.0. This property makes it valuable for diagnostic purposes .

- Applications include investigating β-glucosidase activity in lysosome-enriched fractions from neurons and assessing glucocerebrosidase 1 (GBA1)-related glucosidase activity in macrophage cell lines .

Fluorescence Assays

β-Glucosidase Research

Escherichia coli Detection

作用機序

Target of Action

The primary target of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

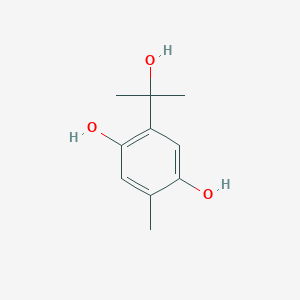

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside acts as a substrate for β-glucosidase . When this compound comes into contact with β-glucosidase, the enzyme cleaves the glycosidic bond, resulting in the release of 4-(trifluoromethyl)umbelliferone .

Biochemical Pathways

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . By acting as a substrate for β-glucosidase, it facilitates the breakdown of complex carbohydrates, thereby influencing the overall carbohydrate metabolism.

Result of Action

The cleavage of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-(trifluoromethyl)umbelliferone . This compound is fluorescent, allowing it to be easily detected and measured, making 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside a useful tool for diagnostic purposes .

Action Environment

The action of 4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside is influenced by environmental factors such as pH and temperature . For instance, its fluorescence properties can vary depending on the pH of the environment . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .

特性

IUPAC Name |

4-(trifluoromethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O8/c17-16(18,19)8-4-11(21)26-9-3-6(1-2-7(8)9)25-15-14(24)13(23)12(22)10(5-20)27-15/h1-4,10,12-15,20,22-24H,5H2/t10-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZJYRMHQCZVKG-TVKJYDDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585025 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)umbelliferyl-beta-D-glucopyranoside | |

CAS RN |

116981-86-3 |

Source

|

| Record name | 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)